molecular formula C17H12FN3O2 B1326740 4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid CAS No. 1119453-11-0

4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid

Cat. No. B1326740
CAS RN: 1119453-11-0
M. Wt: 309.29 g/mol
InChI Key: FZQRLJNZWCCTIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves various methods. For instance, a novel one-pot synthesis approach was used to create a complex heterocyclic compound with a pyrazolo[1,5-c]pyrimidin-7(6H)-one core, which was characterized by spectroscopic methods and single-crystal X-ray diffraction . Another synthesis method mentioned is the carbodiimide method, which was used to synthesize a fluorinated pyrimidine derivative . These methods could potentially be adapted for the synthesis of 4-{[6-(4-Fluorophenyl)pyrimidin-4-yl]-amino}benzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography and supported by density functional theory (DFT) calculations . The crystal structures often reveal the presence of hydrogen bonding and pi-pi interactions, which are crucial for the stability of the crystal lattice . These studies provide insights into the possible molecular conformation and stabilization mechanisms that could also apply to the compound of interest.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 4-{[6-(4-Fluorophenyl)pyrimidin-4-yl]-amino}benzoic acid. However, they do discuss the reactivity of similar compounds, such as benzylation and nitrosation reactions of amino-pyrimidines . These reactions typically involve the modification of the pyrimidine ring and could be relevant to understanding the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR, NMR, UV-Vis, and Mass spectroscopy . Additionally, theoretical calculations have been used to predict properties such as molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties . These studies provide a foundation for predicting the properties of 4-{[6-(4-Fluorophenyl)pyrimidin-4-yl]-amino}benzoic acid, which would likely exhibit similar characteristics.

Scientific Research Applications

Optoelectronic Materials

Compounds containing pyrimidine rings, such as 4-{[6-(4-Fluorophenyl)pyrimidin-4-yl]-amino}benzoic acid, have been extensively studied for their applications in optoelectronic materials. Research indicates that these compounds are valuable in the creation of novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors due to their luminescent and electroluminescent properties. The incorporation of pyrimidine fragments into π-extended conjugated systems has been shown to enhance the electroluminescent properties of materials, making them suitable for white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, arylvinylsubstituted quinazolines, a related group of compounds, are of interest as potential structures for nonlinear optical materials and for colorimetric pH sensors (Lipunova et al., 2018).

Pharmacological Studies

In the realm of pharmacology, pyrimidine derivatives are known as selective inhibitors for p38 mitogen-activated protein (MAP) kinase, which plays a critical role in the release of proinflammatory cytokines. The design, synthesis, and activity studies of these compounds offer insights into developing more effective therapeutic agents with improved selectivity and potency. The structural modifications, such as the introduction of a side chain at the 2 position of the pyrimidine ring, have been found to enhance both inhibitory activity and selectivity for p38 over other kinases, demonstrating the compound's potential in pharmacological applications (Scior et al., 2011).

Environmental Remediation

Advanced oxidation processes (AOPs) utilize pyrimidine derivatives for the degradation of recalcitrant compounds in water treatment. The synthesis and application of pyrimidine-based photosensitizers have shown considerable importance in dye-sensitized solar cells, highlighting their potential in environmental remediation efforts. For instance, pyrimidine derivatives bearing phenylacridine or phenylphenoxazine fragments have been capable of functioning as thermally activated delayed fluorescence emitters, which could be leveraged in the degradation of pollutants and the development of more efficient solar energy conversion technologies (Qutob et al., 2022).

properties

IUPAC Name

4-[[6-(4-fluorophenyl)pyrimidin-4-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2/c18-13-5-1-11(2-6-13)15-9-16(20-10-19-15)21-14-7-3-12(4-8-14)17(22)23/h1-10H,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQRLJNZWCCTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901204135
Record name 4-[[6-(4-Fluorophenyl)-4-pyrimidinyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid

CAS RN

1119453-11-0
Record name 4-[[6-(4-Fluorophenyl)-4-pyrimidinyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119453-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[6-(4-Fluorophenyl)-4-pyrimidinyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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